![molecular formula C23H25N3O4 B2561973 Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-61-0](/img/structure/B2561973.png)
Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Treatment: CDK2 Inhibition
The compound’s privileged scaffolds—pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine—have been designed and synthesized as novel CDK2 inhibitors . CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy, selectively affecting tumor cells. Several derivatives of this compound demonstrated potent cytotoxic activities against cancer cell lines, including MCF-7, HCT-116, and HepG-2. Notably, compounds 14 and 15 exhibited the best cytotoxicity, with IC50 values ranging from 45 to 48 nM .
Antimicrobial Properties
While not extensively studied, some derivatives of this compound have shown inhibitory activities against bacterial strains. For instance, compounds 3b, 3c, 3d, 3f, 3g, and 3h displayed good to excellent inhibitory activities against E. coli strains . Further investigations are warranted to explore their potential as antimicrobial agents.
Molecular Docking Studies
Researchers have employed molecular docking studies to understand the binding interactions of this compound with specific protein targets. These studies provide insights into its potential mechanisms of action and guide further drug development .
Cell Cycle Alteration and Apoptosis Induction
Compound 14, which demonstrated dual activity against cancer cell lines and CDK2, was selected for further investigations. It induced significant alterations in cell cycle progression and apoptosis within HCT cells .
Enzymatic Inhibition of CDK2/Cyclin A2
Several derivatives exhibited inhibitory activity against CDK2/cyclin A2. Notably, compounds 14, 13, and 15 showed the most significant inhibitory activity, with IC50 values ranging from 0.057 to 0.119 μM .
Potential Drug Development
Given its promising biological activities, compound 14 stands out as a potential lead compound for drug development. Researchers continue to explore its pharmacological properties and optimize its structure for therapeutic applications.
Mechanism of Action
Spiro compounds
The term “spiro” in the name of the compound refers to its spirocyclic structure, which is a type of chemical compound that has two or more rings that share only one atom .
Benzopyrazoles
This compound contains a benzopyrazole moiety, which is a class of organic compounds containing a benzene fused to a pyrazole. Benzopyrazoles and their derivatives have been found to exhibit a wide range of biological activities .
Oxazines
Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a double-bonded six-membered ring. They are involved in a wide range of biological activities .
Piperidines
Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom. They are a key structural motif in many pharmaceuticals and alkaloids .
properties
IUPAC Name |
ethyl 2-(2-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-29-22(28)25-13-11-23(12-14-25)26-19(17-8-4-6-10-21(17)30-23)15-18(24-26)16-7-3-5-9-20(16)27/h3-10,19,27H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLBRUHWARGUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4O)C5=CC=CC=C5O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)
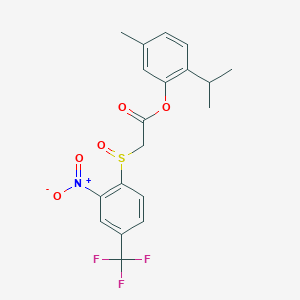
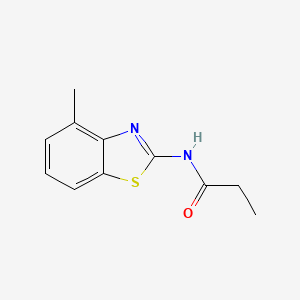

![N-(4-methylbenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

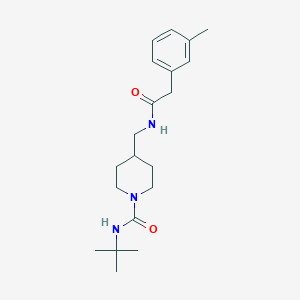
![N-(2-{1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2561907.png)
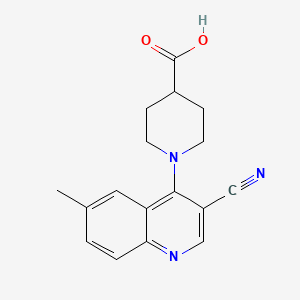
![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)
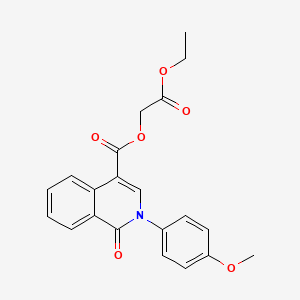
![methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2561913.png)